Octachlorobiphenylene

描述

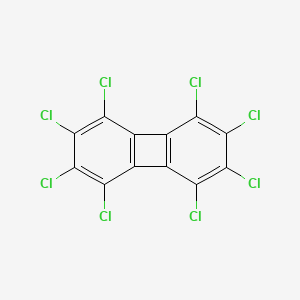

Octachlorobiphenylene (C₁₂Cl₈) is a highly chlorinated aromatic compound characterized by a biphenyl backbone substituted with eight chlorine atoms. While the term "biphenylene" typically refers to a fused bicyclic system, the evidence provided focuses on chlorinated biphenyl derivatives, which are structurally distinct but share similarities in environmental persistence and toxicity . Octachlorobiphenyl (a PCB congener) has been historically used in industrial applications, such as dielectric fluids and plasticizers, but its production has been phased out under international regulations like the Stockholm Convention .

属性

CAS 编号 |

7090-45-1 |

|---|---|

分子式 |

C12Cl8 |

分子量 |

427.7 g/mol |

IUPAC 名称 |

1,2,3,4,5,6,7,8-octachlorobiphenylene |

InChI |

InChI=1S/C12Cl8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 |

InChI 键 |

JXNBEAAYOKCGFR-UHFFFAOYSA-N |

规范 SMILES |

C12=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Octachlorobiphenylene can be synthesized through the chlorination of biphenylene. One common method involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out under controlled conditions, with the biphenylene substrate being exposed to UV light to facilitate the chlorination process . The reaction mixture is then subjected to purification steps, such as liquid chromatography, to isolate the desired this compound product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. Industrial production would likely require optimization of reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Octachlorobiphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of chlorinated biphenylene oxides.

Reduction: Reduction reactions can be carried out to remove chlorine atoms, resulting in less chlorinated biphenylene derivatives.

Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated biphenylene derivatives, such as tetrachlorobiphenylene and hexachlorobiphenylene, depending on the extent of the reaction.

科学研究应用

Octachlorobiphenylene has several scientific research applications:

Environmental Monitoring: It is used as a marker compound to track polychlorinated biphenylene contamination in air, water, soil, and sediment samples.

Toxicological Studies: Researchers study its potential effects on biological systems, including its interactions with cellular processes and hormonal functions.

Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying polychlorinated biphenylenes in environmental and biological samples.

作用机制

The mechanism of action of octachlorobiphenylene involves its interaction with cellular components and enzymes. Due to its high chlorine content, it can disrupt cellular processes by interfering with membrane integrity and enzyme function. The exact molecular targets and pathways involved are still under investigation, but it is known to affect hormonal functions and potentially contribute to the development of diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare octachlorobiphenylene (assumed analogous to octachlorobiphenyl) with three related compounds: octachlorodibenzodioxin , octachlorodibenzofuran , and octabromobiphenyl ether . These compounds differ in core structure, halogenation, and applications but share concerns regarding toxicity and environmental impact.

Key Comparative Insights:

Structural Differences :

- Octachlorobiphenyl : Two benzene rings linked by a single bond with chlorine substituents.

- Octachlorodibenzodioxin/furan : Fused oxygen-containing rings (dioxin or furan backbone) with chlorine atoms. These structures enhance stability and toxicity .

- Octabromobiphenyl ether : Bromine substituents on a biphenyl ether scaffold, offering flame-retardant properties .

Environmental Persistence :

All four compounds exhibit long half-lives in soil and water. Chlorinated dioxins/furans and PCBs resist microbial degradation, while brominated ethers (e.g., Octa-BDE) persist in sediments and biota .

Toxicity Mechanisms: Chlorinated compounds: Bind to the aryl hydrocarbon receptor (AhR), triggering oxidative stress and carcinogenic pathways. Octachlorodibenzodioxin is ~100,000 times more toxic than octachlorobiphenyl . Brominated ethers: Disrupt thyroid hormone signaling and neuronal development, even at sublethal doses .

Regulatory Status: Octachlorobiphenyl and Octa-BDE are restricted under the Stockholm Convention. Octachlorodibenzodioxin is classified as a Group 1 carcinogen by the IARC .

Research Findings and Data Gaps

Synthesis and Detection :

While details oligophenylene synthesis via cross-coupling , chlorinated analogs like this compound are typically synthesized via electrophilic substitution or as byproducts of industrial processes. Advanced detection methods (e.g., HRMS) are critical for identifying trace quantities in environmental samples .

Ecotoxicological Studies: Octachlorodibenzodioxin has been detected in fish tissues at concentrations as low as 0.038 pg/g wet weight, highlighting bioaccumulation risks .

Comparative studies on the photodegradation pathways of chlorinated vs. brominated compounds are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。